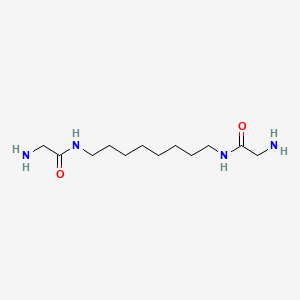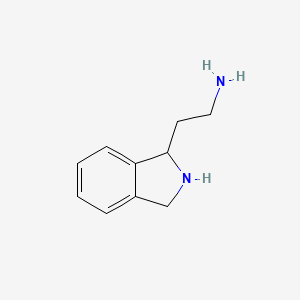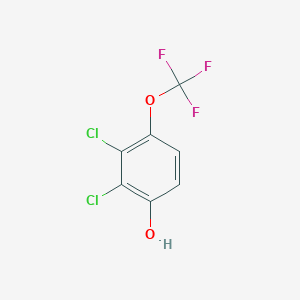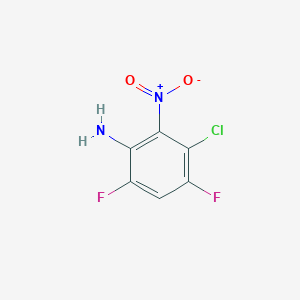
N,N'-(Octane-1,8-diyl)bis(2-aminoacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Octane-1,8-diyl)bis(2-aminoacetamide): is a chemical compound characterized by the presence of two aminoacetamide groups linked by an octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Octane-1,8-diyl)bis(2-aminoacetamide) typically involves the reaction of octane-1,8-diamine with 2-chloroacetamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-70°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-(Octane-1,8-diyl)bis(2-aminoacetamide) may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Octane-1,8-diyl)bis(2-aminoacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Halogenated compounds such as bromoethane or chloroacetyl chloride; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: The major products are typically the corresponding amides or carboxylic acids.
Reduction: The primary products are the reduced amine derivatives.
Substitution: The main products are the substituted amides or secondary amines.
Scientific Research Applications
N,N’-(Octane-1,8-diyl)bis(2-aminoacetamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism by which N,N’-(Octane-1,8-diyl)bis(2-aminoacetamide) exerts its effects involves the interaction of its amino groups with various molecular targets. These interactions can lead to the inhibition of enzyme activity or the modification of protein structures. The compound may also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(Octane-1,8-diyl)bis(2-hydroxybenzamide)
- N,N’-(Octane-1,8-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide)
- N,N’-(Octane-1,8-diyl)bis(2,2-dichloroacetamide)
Uniqueness
N,N’-(Octane-1,8-diyl)bis(2-aminoacetamide) is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H26N4O2 |
|---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
2-amino-N-[8-[(2-aminoacetyl)amino]octyl]acetamide |
InChI |
InChI=1S/C12H26N4O2/c13-9-11(17)15-7-5-3-1-2-4-6-8-16-12(18)10-14/h1-10,13-14H2,(H,15,17)(H,16,18) |
InChI Key |
VCPQWUCAADXTHS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCNC(=O)CN)CCCNC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13348229.png)



![5a,6,7,8,9,9a-Hexahydrodibenzo[b,d]furan-4-ol](/img/structure/B13348257.png)

![tert-Butyl 2-(hydroxymethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13348263.png)
![3-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)benzenesulfonyl fluoride](/img/structure/B13348271.png)
![2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13348274.png)
![(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;iodomethane](/img/structure/B13348282.png)




